2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide
Description
Taxonomic Classification Within Heterocyclic Chemistry
Sulfonylpyrimidines belong to the diazine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions . The incorporation of sulfonyl groups (–SO₂–) at specific positions on the pyrimidine scaffold differentiates this subclass from other pyrimidine derivatives. Structurally, these compounds combine the electron-deficient π-system of pyrimidine with the strong electron-withdrawing properties of sulfonyl moieties, creating a reactive platform for nucleophilic aromatic substitution (SNAr) and covalent bond formation .
The taxonomic hierarchy proceeds as follows:
- Parent heterocycle : Pyrimidine (1,3-diazine)
- Functionalized subclass : Sulfonylpyrimidines (C-2 or C-4 sulfonyl derivatives)
- Specialized derivatives : Di-sulfonylpyrimidines (e.g., the subject compound with dual sulfonyl groups at C-5 and C-2 via thioether linkage)
This classification reflects the compound’s structural duality, merging features of classical pyrimidine biochemistry with modern sulfone-based reactivity.
Historical Development of Sulfonylpyrimidine Research
The chemistry of pyrimidines dates to the 19th century, with Pinner’s synthesis of barbituric acid laying foundational insights . However, sulfonylpyrimidine research emerged significantly later, driven by three key phases:
- Early sulfone chemistry (1930s–1960s) : Exploration of sulfonyl groups as stabilizing substituents in heterocycles, exemplified by the development of sulfonamide antibiotics.
- Covalent warhead era (2010s–present) : Recognition of 2-sulfonylpyrimidines as tunable electrophiles for cysteine-targeted covalent inhibitors, as demonstrated by Pichon et al. .
- Dual-functionalization strategies (2020s) : Integration of multiple sulfonyl/thioether groups to modulate reactivity and selectivity, as seen in the subject compound.
Recent advances in protein crystallography and kinetic analysis have enabled precise structure–reactivity relationships (SRRs), with 2-sulfonylpyrimidines now spanning >9 orders of magnitude in SNAr rate constants .
Significance in Modern Medicinal Chemistry
Sulfonylpyrimidines occupy a critical niche in covalent drug discovery due to:
- Controlled reactivity : The sulfonyl group acts as a leaving group, enabling selective thiol conjugation under physiological conditions (pH 7.4, 37°C) .
- Structural modularity : Substituents on the pyrimidine ring (e.g., amino groups) and sulfonyl appendages (e.g., 5-chlorothiophene) allow fine-tuning of electronic and steric properties.
- Protein compatibility : Crystallographic studies confirm that 2-sulfonylpyrimidines achieve site-specific S-arylation of cysteine residues without denaturing proteins .
The subject compound exemplifies these advantages, combining a 4-aminopyrimidine core (hydrogen-bond donor) with a 5-chlorothiophene sulfonyl group (lipophilic domain) and a 3,4-dichlorophenyl acetamide tail (aromatic stacking moiety).
Structural Motifs and Functional Group Integration
The compound’s structure integrates four key pharmacophoric elements:
| Position | Functional Group | Role |
|---|---|---|
| Pyrimidine C-2 | Sulfanyl (–S–) linker | Conjugation to acetamide tail |
| Pyrimidine C-4 | Amino (–NH₂) | Hydrogen-bond donation |
| Pyrimidine C-5 | 5-Chlorothiophene sulfonyl group | Electrophilic warhead |
| Side chain | N-(3,4-Dichlorophenyl) acetamide | Hydrophobic interaction domain |
Electronic effects : The 5-chlorothiophene sulfonyl group withdraws electron density via resonance (–SO₂– → heterocycle), activating the pyrimidine ring for nucleophilic attack. Concurrently, the C-4 amino group donates electrons through resonance (+M effect), creating localized charge gradients that direct regioselective reactivity .
Stereoelectronic synergy : The thioether linkage at C-2 provides rotational flexibility, allowing the acetamide tail to adopt optimal binding conformations while maintaining conjugation with the pyrimidine π-system.
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O3S3/c17-9-2-1-8(5-10(9)18)22-13(24)7-27-16-21-6-11(15(20)23-16)29(25,26)14-4-3-12(19)28-14/h1-6H,7H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCWSRUFDHNTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate amines with chlorinated thiophenes under controlled conditions to form the pyrimidine ring.
Acetamide Formation: The final step involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. Research has shown that compounds similar to this structure can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. For instance, certain derivatives demonstrated IC₅₀ values indicating effective inhibition of COX-2 while showing reduced activity against COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
Anticancer Potential
There is growing evidence supporting the anticancer potential of compounds related to this structure. The ability to selectively target cancer cells while sparing normal cells is crucial for minimizing side effects associated with traditional chemotherapy. Studies have explored the mechanism by which these compounds induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrimidine-Based Analogs
- N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (): Structural Differences: Lacks the 5-chlorothiophene sulfonyl group and amino substitution at pyrimidine position 3.
N-(2,4-Dichlorophenyl)-2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide ():
- Structural Differences : Replaces sulfanyl with an ether (oxy) linkage and introduces a trifluoromethyl group at pyrimidine position 4.
- Functional Impact : The trifluoromethyl group increases lipophilicity, while the ether linkage may reduce metabolic stability compared to the sulfonyl group in the target compound .
Triazole-Based Analogs
- 2-{[4-Amino-5-(3-Pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Chloro-2-methylphenyl)acetamide (): Structural Differences: Substitutes pyrimidine with a triazole ring and replaces the 5-chlorothiophene sulfonyl group with a pyridine moiety. Functional Impact: The triazole core may alter π-π stacking interactions, while the pyridine substitution could modulate solubility and target selectivity .
Substituent Variations
Sulfonyl vs. Sulfanyl/Sulfide Groups
- The target compound’s 5-[(5-chlorothiophen-2-yl)sulfonyl] group introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, unlike analogs with sulfanyl (e.g., ) or sulfide groups. This may enhance stability and interaction with polar residues in biological targets .
Chlorophenyl Modifications
- 3,4-Dichlorophenyl (Target) vs. In contrast, mono-chloro or methyl-chloro analogs may exhibit different pharmacokinetic profiles .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14Cl2N4O2S3, with a molecular weight of approximately 426.38 g/mol. The structure features a pyrimidine ring, a sulfonyl group, and dichlorophenyl moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with the formation of the pyrimidine ring followed by the introduction of the sulfonyl and acetamide groups. The synthetic pathway often utilizes reagents such as 5-chlorothiophene-2-sulfonyl chloride and various amines to achieve the desired structure.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activities. For instance, derivatives bearing similar functional groups have been screened against multiple human cancer cell lines with promising results.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.6 | |
| Compound B | MCF7 (Breast) | 12.3 | |
| Compound C | HeLa (Cervical) | 9.8 |
These studies highlight the potential of such compounds in cancer therapy, particularly due to their ability to inhibit cell proliferation.
Antibacterial Activity
In addition to antitumor properties, This compound has shown antibacterial activity against various strains.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Salmonella typhi | 15 |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
The mechanism by which This compound exerts its biological effects is likely multifaceted. Preliminary docking studies indicate strong interactions with key enzymes involved in cell signaling pathways associated with tumorigenesis and bacterial resistance mechanisms.
Case Studies
- Anticancer Screening : A study conducted at the National Cancer Institute evaluated various derivatives of pyrimidine compounds for their anticancer properties across a panel of 60 human tumor cell lines. The results indicated that certain modifications to the pyrimidine ring significantly enhanced cytotoxicity against specific cancer types .
- Antibacterial Efficacy : Another research project focused on synthesizing sulfonamide derivatives demonstrated that specific structural modifications led to improved activity against resistant bacterial strains. The study emphasized the importance of the sulfonamide group in enhancing antibacterial efficacy .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide?
Answer:
The compound is synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, and amide coupling. A typical approach includes:
Sulfonylation of pyrimidine : Reacting 4-amino-2-mercaptopyrimidine with 5-chlorothiophene-2-sulfonyl chloride to introduce the sulfonyl group.
Thioether formation : Substituting the pyrimidine-thiol group with a thioether linkage using a halogenated intermediate.
Amide coupling : Reacting the resultant sulfonylated pyrimidine-thioether with 3,4-dichloroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane) .
Key validation steps include HPLC purity analysis (>95%) and NMR to confirm regioselectivity.
Basic: How is the crystal structure of this compound determined, and what parameters are critical for conformational analysis?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:
- Unit cell dimensions : Monoclinic system (e.g., P2₁/c space group with a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .
- Dihedral angles : Between aromatic rings (e.g., 42.25° between pyrimidine and dichlorophenyl groups), which influence molecular packing .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations, while intermolecular interactions (e.g., C–H⋯O) dictate crystal stacking .
Software like SHELXL and PLATON are used for refinement and symmetry analysis .
Advanced: How can researchers resolve contradictions in crystallographic data for structurally analogous compounds?
Answer:
Contradictions (e.g., varying dihedral angles in similar derivatives) are addressed by:
Database surveys : Cross-referencing the Cambridge Structural Database (CSD) to identify trends. For example, dihedral angles in pyrimidine-thioacetamides range from 42° to 67° depending on substituent steric effects .
Validation protocols :
- R-factor analysis : Ensure R1 < 0.05 for high-resolution datasets .
- Thermal displacement parameters : Check for anisotropic displacement ellipsoids to rule out disorder.
Computational modeling : Compare experimental data with DFT-optimized geometries to identify outliers .
Advanced: What computational strategies are recommended to predict the reactivity of the sulfonyl and thioether groups in this compound?
Answer:
Reactivity descriptors : Calculate Fukui indices (using Gaussian or ORCA) to identify nucleophilic/electrophilic sites on the sulfonyl and thioether moieties.
Transition state modeling : Use QST2 or NEB methods (in software like CP2K) to simulate sulfonyl group substitution reactions.
Solvent effects : Apply COSMO-RS to predict solvolysis rates in polar aprotic solvents (e.g., DMF) .
Docking studies : For biological applications, model interactions with target enzymes (e.g., sulfonamide-binding proteases) using AutoDock Vina .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) and absence of unreacted intermediates.
- FT-IR : Validate sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and amide (N–H bend at 1550 cm⁻¹) functionalities .
- LC-MS : Ensure molecular ion peaks align with the theoretical m/z (e.g., [M+H]+ ~ 525 Da) .
Advanced: How can researchers optimize reaction conditions to minimize by-products during thioether formation?
Answer:
Temperature control : Maintain 0–5°C during nucleophilic substitution to prevent polysulfide formation.
Solvent selection : Use DMF or THF for better solubility of halogenated intermediates.
Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiolate ion reactivity.
In situ monitoring : Employ ReactIR to track thiol consumption and optimize reaction time .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
Analog synthesis : Modify substituents (e.g., replace 5-chlorothiophene with furan) and compare bioactivity.
Pharmacophore mapping : Identify critical features (e.g., sulfonyl group as a hydrogen bond acceptor) using Schrödinger’s Phase.
Enzymatic assays : Test inhibitory activity against target enzymes (e.g., dihydrofolate reductase) under varied pH and ionic conditions .
MD simulations : Model ligand-protein stability over 100 ns trajectories to assess binding mode persistence .
Basic: What safety protocols are critical when handling this compound’s synthetic intermediates?
Answer:
- Waste management : Segregate halogenated by-products (e.g., 5-chlorothiophene derivatives) for professional disposal to avoid environmental contamination .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin irritation from sulfonyl chlorides.
- Ventilation : Ensure >12 air changes/hour in synthesis labs to mitigate vapor exposure .
Advanced: How can researchers validate the stability of this compound under varying storage conditions?
Answer:
Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
Analytical profiling : Monitor degradation via:
- HPLC : Detect new peaks indicating hydrolysis or oxidation.
- XPRD : Check for polymorphic transitions under stress .
Kinetic modeling : Calculate shelf life using Arrhenius equations for accelerated stability data .
Advanced: What experimental and computational approaches reconcile discrepancies in biological activity data across studies?
Answer:
Meta-analysis : Aggregate data from multiple assays (e.g., IC50 values) to identify outliers using statistical tools (Grubbs’ test).
Cell-line validation : Confirm target specificity by testing in isogenic cell lines with CRISPR-edited receptors.
Machine learning : Train models on PubChem BioAssay data to predict false positives/negatives .
Cryo-EM : Resolve ligand-binding conformations in target proteins to clarify mechanistic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
